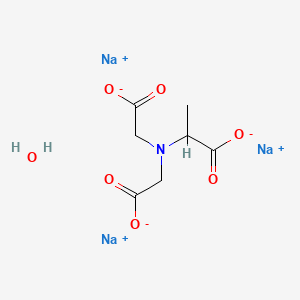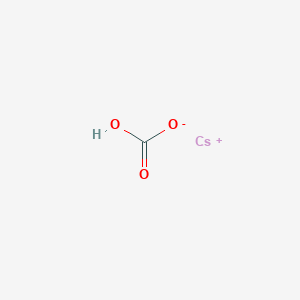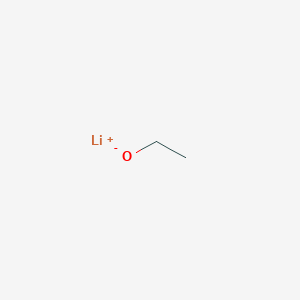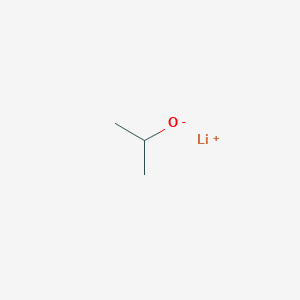
lithium;propan-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “lithium;propan-2-olate” is a fully human immunoglobulin G1 anti-cluster of differentiation 38 monoclonal antibody. It is designed to recognize a unique epitope on the cluster of differentiation 38 target. This compound has shown promising efficacy and safety in preclinical studies, making it a potential therapeutic agent for various diseases, including multiple myeloma and antibody-mediated rejection in kidney transplant patients .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of compound “lithium;propan-2-olate” involves recombinant DNA technology. The gene encoding the monoclonal antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, such as Chinese hamster ovary cells. The host cells are cultured under specific conditions to express the antibody, which is then purified using protein A affinity chromatography .
Industrial Production Methods: Industrial production of compound “this compound” follows a similar process but on a larger scale. Bioreactors are used to culture the host cells, and the antibody is harvested and purified using a series of chromatography steps to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Compound “lithium;propan-2-olate” primarily undergoes binding reactions with its target, cluster of differentiation 38. This binding can trigger various downstream effects, including antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity .
Common Reagents and Conditions: The binding reactions typically occur under physiological conditions, such as in the human body. No specific reagents are required for these reactions, as they are mediated by the immune system .
Major Products Formed: The major products formed from these reactions are the destruction of cluster of differentiation 38-expressing cells, which can lead to the therapeutic effects observed in preclinical and clinical studies .
Applications De Recherche Scientifique
Compound “lithium;propan-2-olate” has several scientific research applications:
Chemistry: It is used as a tool to study the role of cluster of differentiation 38 in various biological processes.
Biology: It helps in understanding the mechanisms of immune responses and the role of cluster of differentiation 38 in cell signaling.
Medicine: It is being investigated as a therapeutic agent for multiple myeloma and antibody-mediated rejection in kidney transplant patients
Mécanisme D'action
The mechanism of action of compound “lithium;propan-2-olate” involves binding to the cluster of differentiation 38 molecule on the surface of target cells. This binding triggers antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity, leading to the destruction of cluster of differentiation 38-expressing cells. The molecular targets involved include the cluster of differentiation 38 molecule and components of the immune system, such as natural killer cells and complement proteins .
Comparaison Avec Des Composés Similaires
- Daratumumab
- Isatuximab
- MOR202
Comparison: Compared to other anti-cluster of differentiation 38 monoclonal antibodies, compound “lithium;propan-2-olate” has shown better efficacy and safety in preclinical studies. It recognizes a unique epitope on the cluster of differentiation 38 target, which may contribute to its improved therapeutic profile .
Propriétés
IUPAC Name |
lithium;propan-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O.Li/c1-3(2)4;/h3H,1-2H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUKUGBTJXWQMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7LiO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
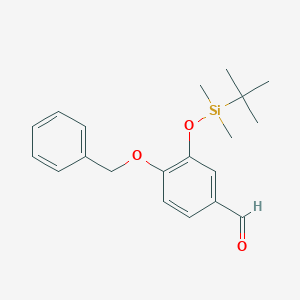
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester](/img/structure/B7948705.png)
![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)




